![molecular formula C10H10F2O B13223024 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a difluoro-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane typically involves the reaction of 2,4-difluoro-5-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Produces various substituted alcohols, amines, or ethers.
Oxidation: Results in the formation of diols or carboxylic acids.
Reduction: Yields alcohols or other reduced derivatives.
Scientific Research Applications
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained and highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane: Similar structure with a different substitution pattern on the phenyl ring.
(2,4-Difluoro-5-methylphenyl)methanol: Lacks the oxirane ring but shares the difluoro-methylphenyl group.
Uniqueness
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is unique due to the presence of both the oxirane ring and the difluoro-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-[(2,4-difluoro-5-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H10F2O/c1-6-2-7(3-8-5-13-8)10(12)4-9(6)11/h2,4,8H,3,5H2,1H3 |
InChI Key |
WOBQUYAASKGVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
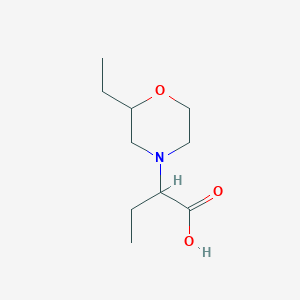
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
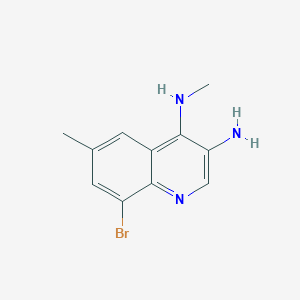
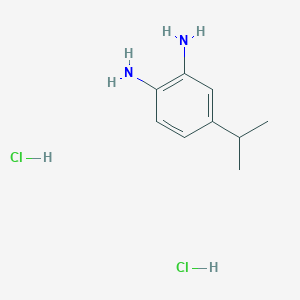
![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
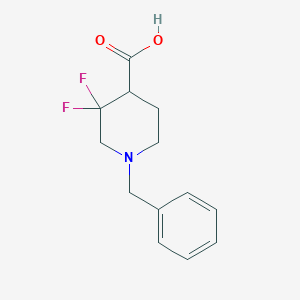
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
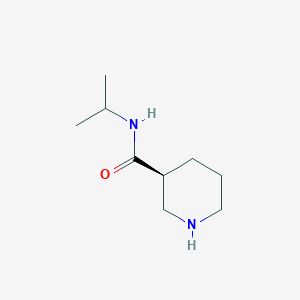

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
